
N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Receptor Studies
Compounds with structural similarities are used in molecular interaction studies to understand the binding and antagonistic activities on receptors such as the CB1 cannabinoid receptor. For example, studies have utilized molecular orbital methods and conformational analysis to explore the interaction mechanisms of similar compounds with receptors, aiding in the development of pharmacophore models and quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).
Radiotracer Development for Imaging
Similar compounds are synthesized as potential radiotracers for positron emission tomography (PET) imaging studies. These studies focus on synthesizing compounds with specific radioactivity and purity to study cannabinoid receptors in the brain, contributing to neuroscience research and potential clinical applications (Katoch-Rouse & Horti, 2003).
Antagonistic Activity Exploration
Research on structurally similar compounds often investigates their role as receptor antagonists. Such studies provide insights into the design and synthesis of novel ligands with high binding affinity and selectivity, contributing to the development of new therapeutic agents. These compounds serve as a basis for exploring therapeutic potentials against various disorders, highlighting their importance in drug discovery processes (Lan et al., 1999).
Eigenschaften
IUPAC Name |
1-N-(5-chloro-2-methoxyphenyl)-4-N-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-25-14-3-2-12(18)10-13(14)20-17(24)22-7-4-11(5-8-22)15(23)21-16-19-6-9-26-16/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNRYHRRIKMACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


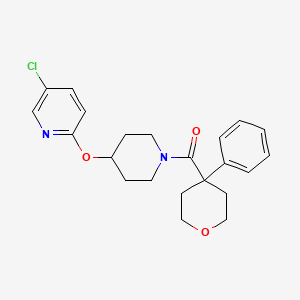
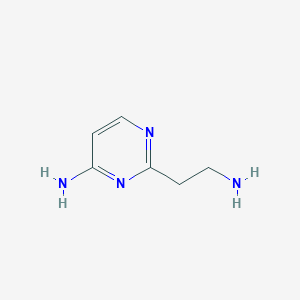
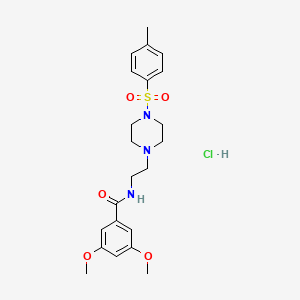

amine hydrochloride](/img/structure/B2637478.png)
![methyl (4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)carbamate](/img/structure/B2637479.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2637480.png)
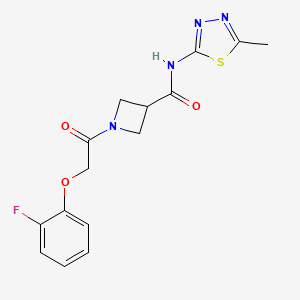
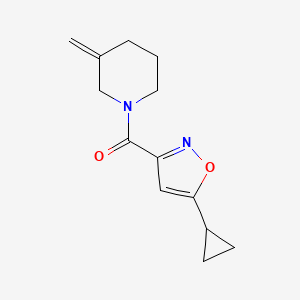
![N-(1,3-benzodioxol-5-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/no-structure.png)
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2637489.png)

![1-(4-Methoxyphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2637491.png)